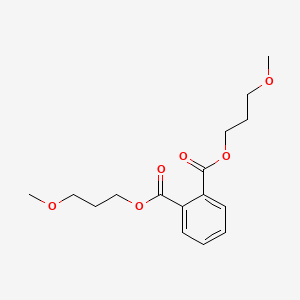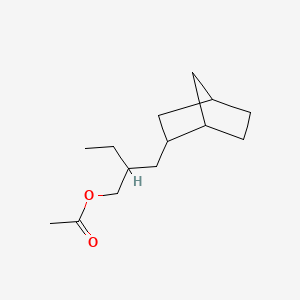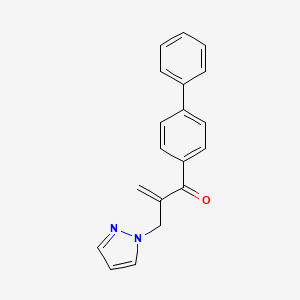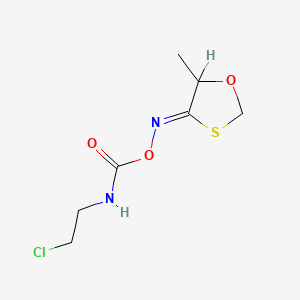
1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often require ambient temperature and the use of solvents like nitromethane (MeNO2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- involves its interaction with molecular targets such as enzymes or receptors. The chloroethylamino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function. This interaction can affect various cellular pathways and processes, making the compound a potential candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Oxathiolane-2-imine derivatives: These compounds share a similar ring structure but differ in their functional groups and reactivity.
1,3-Thiazolidines: These compounds contain a sulfur atom in the ring and have different chemical properties and applications.
Uniqueness
1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- is unique due to its specific functional groups and the presence of both sulfur and oxygen atoms in the ring
Propiedades
Número CAS |
54266-53-4 |
|---|---|
Fórmula molecular |
C7H11ClN2O3S |
Peso molecular |
238.69 g/mol |
Nombre IUPAC |
[(Z)-(5-methyl-1,3-oxathiolan-4-ylidene)amino] N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C7H11ClN2O3S/c1-5-6(14-4-12-5)10-13-7(11)9-3-2-8/h5H,2-4H2,1H3,(H,9,11)/b10-6- |
Clave InChI |
PRIAJVWJTILPTM-POHAHGRESA-N |
SMILES isomérico |
CC1/C(=N/OC(=O)NCCCl)/SCO1 |
SMILES canónico |
CC1C(=NOC(=O)NCCCl)SCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




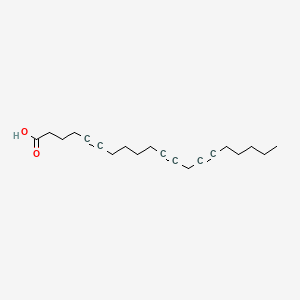
![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)
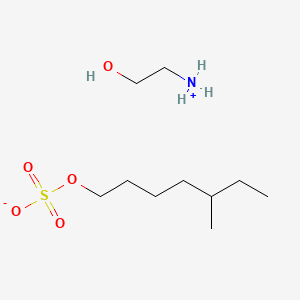
![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)
![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate](/img/structure/B12681829.png)


